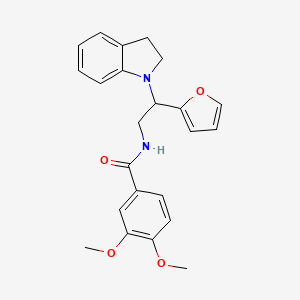

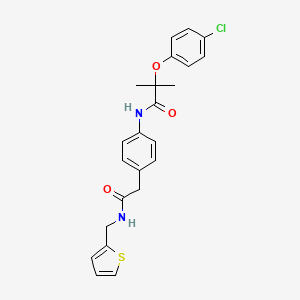

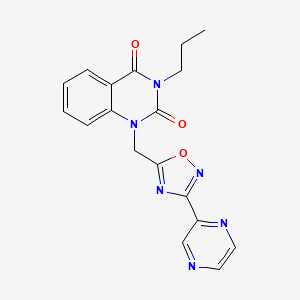

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis AnalysisThe synthesis of complex molecules featuring furan and indole units, similar to "N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide," often involves domino reactions or multicomponent reactions that enable the formation of multiple bonds in a single operational step. For instance, the synthesis of indoles can be achieved through a domino reaction of 2-(tosylamino)benzyl alcohols with furfurylamines, showcasing the versatility of furan's α-carbon in nucleophilic and electrophilic reactions (Uchuskin et al., 2014). Such methodologies could be adapted to synthesize the target compound by carefully selecting the starting materials and reaction conditions to incorporate the specific functional groups present in "N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide."

Molecular Structure Analysis

The molecular structure of compounds containing furan and indole units can be elucidated using various spectroscopic and crystallographic techniques. For example, crystal structure and molecular docking studies of related compounds provide insights into their three-dimensional arrangements and potential interactions with biological targets (Nishtala & Basavoju, 2018). These studies highlight the importance of the spatial arrangement of functional groups in determining the compound's reactivity and interaction capabilities.

Aplicaciones Científicas De Investigación

Antibacterial and Antiurease Activities

One area of application for compounds related to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide is in antibacterial and antiurease activities. Research shows that derivatives of this compound exhibit significant antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Antimicrobial and Anticancer Properties

Studies have also found that certain derivatives have potential as antimicrobial and anticancer agents. For instance, molecular docking studies of similar compounds indicate good activity against mycobacterium tuberculosis and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).

Photophysical Properties for Metal Ion Sensing

Another application is in the field of photophysics, where some compounds have shown potential utility as "naked-eye sensors" for detecting metal ions, such as aluminum (Kumar et al., 2015).

Synthesis of Indoles

In synthetic chemistry, the furan compound has been utilized in the synthesis of indoles, demonstrating unique reactivity modes of the furan ring in chemical processes (Uchuskin et al., 2014).

Peroxidase Inhibitors

Furthermore, research has identified that certain furanyl derivatives act as competitive inhibitors to horseradish peroxidase, suggesting applications in enzymology and potentially in therapeutic contexts (Fuchs & Spiteller, 1999).

Anticancer Agents Targeting EGFR

Some derivatives have been synthesized as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR), showing potent anticancer activities against various cancer cell lines (Lan et al., 2017).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-27-21-10-9-17(14-22(21)28-2)23(26)24-15-19(20-8-5-13-29-20)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSPNFXZCMHWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

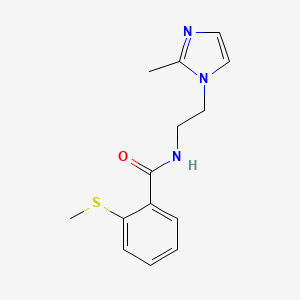

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)

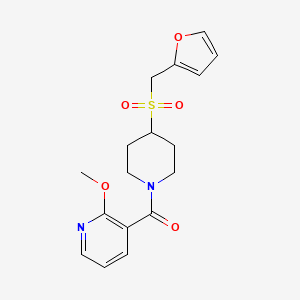

![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)

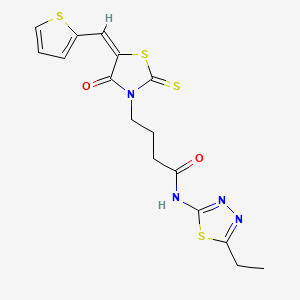

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2484538.png)

![2-(4-chlorophenoxy)-2-methyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2484541.png)